molecular formula C13H12N2O2 B2465245 Methyl 4-(pyridin-3-ylamino)benzoate CAS No. 2088232-42-0

Methyl 4-(pyridin-3-ylamino)benzoate

Cat. No.: B2465245
CAS No.: 2088232-42-0
M. Wt: 228.251
InChI Key: UFHJJZVOTPIBTI-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-3-ylamino)benzoate is an organic compound with the molecular formula C14H14N2O2. It is a derivative of benzoic acid and pyridine, featuring a methyl ester group and an amino group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(pyridin-3-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with pyridine-3-carboxylic acid under esterification conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction mixture is then refluxed in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-3-ylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(pyridin-3-ylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(pyridin-3-ylamino)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(pyridin-2-ylamino)benzoate
  • Methyl 4-(pyridin-4-ylamino)benzoate
  • Ethyl 4-(pyridin-3-ylamino)benzoate

Uniqueness

Methyl 4-(pyridin-3-ylamino)benzoate is unique due to the specific positioning of the amino group on the pyridine ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .

Properties

IUPAC Name

methyl 4-(pyridin-3-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-6-11(7-5-10)15-12-3-2-8-14-9-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHJJZVOTPIBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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